

# FLT3 Inhibition Profile of Ilorasertib

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## Compound Focus: Ilorasertib

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**Ilorasertib** was developed as an ATP-competitive inhibitor targeting both the Aurora kinase and VEGF receptor (VEGFR) pathways. Biochemical assays reveal its potent activity against FLT3, placing it among the most effectively inhibited kinases. [1] [2].

The table below summarizes the in vitro kinase inhibition data for **Ilorasertib**, showing its high potency against FLT3 and other relevant targets:

Kinase Target	Biochemical IC <sub>50</sub> (nM)	Cellular IC <sub>50</sub> (nM)
FLT-3	1 (0.9–2)	2 (2–3)
Aurora B	7 (2–14)	13 (5–27)
VEGFR2	2 (1–3)	5 (4–7)
c-KIT	20 (6–25)	45 (33–64)
CSF-1R	3 (2–4)	3 (0.8–8)

Data sourced from Glaser et al. (2018), reproduced with permission [1] [2]. Cellular phosphorylation assays for FLT-3 were performed in SEM cells with constitutive phosphorylation.

## Clinical Evidence in Hematologic Malignancies

The pharmacologic inhibition of FLT3 by **Ilorasertib** translated into clinical activity in a phase I trial involving patients with advanced hematologic malignancies, most of whom had Acute Myeloid Leukemia (AML) [3].

- **Dosing and Schedule:** The trial tested several schedules, including once-weekly oral (Arm A), twice-weekly oral (Arm B), and once-weekly intravenous (Arm D) monotherapy. The recommended phase 2 oral doses were established at 540 mg once weekly and 480 mg twice weekly [3].
- **Biomarker Engagement:** Analysis of pharmacodynamic biomarkers confirmed that **Ilorasertib** engaged both Aurora kinase and VEGF receptor kinases in patients. This provided proof-of-mechanism that the drug was hitting its intended targets in a clinical setting [3].
- **Antitumor Activity:** The study reported clinical responses in three patients with AML, demonstrating the potential of **Ilorasertib** to produce a biological and clinical effect in FLT3-driven leukemia [3].
- **Safety Profile:** The most common grade 3/4 adverse events reported in the trial were hypertension, hypokalemia, anemia, and hypophosphatemia [3].

## Experimental Protocols for FLT3 Inhibition

For researchers studying FLT3 inhibition, the following methodologies from the clinical trials and preclinical characterization of **Ilorasertib** can serve as a reference.

### Biochemical Kinase Assay

This protocol measures the direct inhibition of kinase activity.

- **Format:** Homogeneous Time-Resolved Fluorescence (HTRF)
- **ATP Concentration:** 1 mM
- **Measurement:** Determine the half-maximal inhibitory concentration ( $IC_{50}$ ) by assessing the reduction in kinase autophosphorylation or phosphorylation of a substrate
- **Key Receptors:** This assay can be applied to FLT3, VEGFR2, CSF-1R, c-KIT, and PDGFR- $\alpha/\beta$ , as shown in the table above [1] [2].

### Cellular Phosphorylation Assay

This protocol confirms target engagement in a cellular context.

- **Cell Line:** SEM cells (for constitutive FLT3 phosphorylation)

- **Procedure:**
  - Expose cells to **Ilorasertib** for 60 minutes.
  - Lyse cells and analyze FLT3 phosphorylation status via Western blot or other immunoassays.
  - Quantify inhibition by measuring the reduction in phospho-FLT3 signal compared to untreated controls.
- **Output:** Calculate the cellular IC<sub>50</sub> value from the dose-response curve [1] [2].

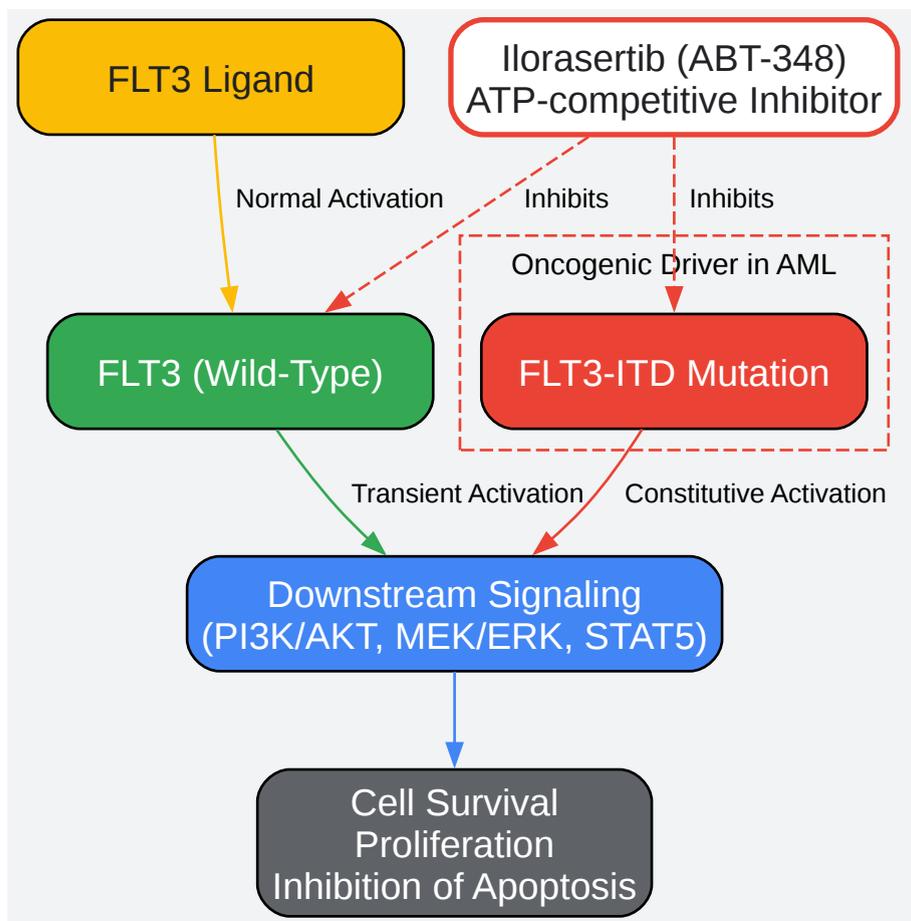
## Clinical Pharmacodynamic Assessment

In clinical trials, biomarker analysis is crucial for demonstrating target inhibition.

- **Blood Sampling:** Collect blood samples from patients in conjunction with pharmacokinetic sampling.
- **Analytes:** Key biomarkers include:
  - **Placental Growth Factor (PIGF):** A biomarker indicative of VEGFR pathway inhibition.
  - **Cell Cycle Analysis:** To assess the effects of Aurora B kinase inhibition on mitosis.
- **Correlation:** These pharmacodynamic data are correlated with drug exposure (plasma concentration) to understand the relationship between dose, target engagement, and biological effect [3].

## FLT3 Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the central role of FLT3 signaling in AML and the points of intervention for inhibitors like **Ilorasertib**.



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*FLT3 signaling is constitutively activated by ITD mutations, driving leukemogenesis. **Ilorasertib** acts as an ATP-competitive inhibitor to block this signal [4] [5] [6].*

## Context Among FLT3 Inhibitors

**Ilorasertib** is one of several agents developed to target FLT3. Its profile differs from other inhibitors in meaningful ways.

- **First vs. Second Generation:** **Ilorasertib**, like Sunitinib and Midostaurin, is considered a **first-generation** inhibitor. These agents are **multi-targeted**, inhibiting FLT3 along with other kinases like VEGFR and PDGFR. This can lead to a broader toxicity profile but may also hit multiple pathways in cancer cells [5].
- **Type I Inhibitors:** **Ilorasertib** is classified as a **Type I inhibitor**, meaning it binds to the active conformation of the FLT3 kinase. A key advantage of Type I inhibitors is that they typically retain

activity against both FLT3-ITD and common resistance-conferring point mutations in the tyrosine kinase domain (TKD), such as Asp835 (D835) [5].

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## References

1. Clinical pharmacodynamic/exposure characterisation of the ... [pmc.ncbi.nlm.nih.gov]
2. Clinical pharmacodynamic/exposure characterisation of ... [nature.com]
3. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora ... [pmc.ncbi.nlm.nih.gov]
4. Targeting FLT3 mutations in AML: review of current ... [nature.com]
5. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]
6. Targeting Oncogenic Signaling in Mutant FLT3 Acute ... [pmc.ncbi.nlm.nih.gov]

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